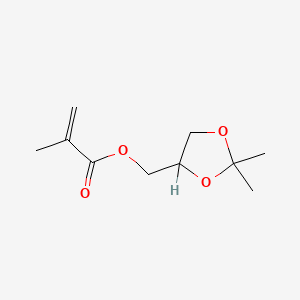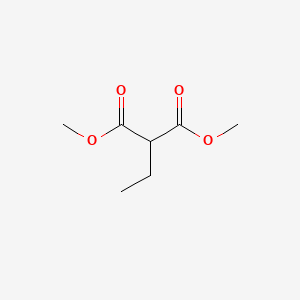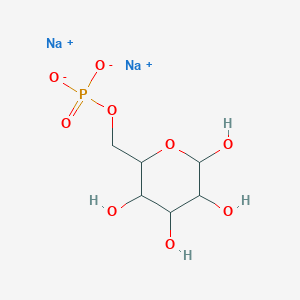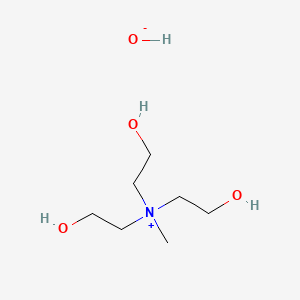
1,8-Pyrenediamine
Übersicht
Beschreibung
1,8-Pyrenediamine, also known as 1,8-diaminopyrene, is a polycyclic aromatic hydrocarbon (PAH) found in a variety of natural environments, including coal tar, crude oil, and wood smoke. It is a colorless, crystalline solid that has a strong aromatic odor. 1,8-Pyrenediamine is a known environmental pollutant and is classified as a hazardous substance according to the U.S. Environmental Protection Agency (EPA). It is also a potent mutagen and carcinogen, and has been linked to various types of cancer.
Wissenschaftliche Forschungsanwendungen
Fluorescent Pyrene Derivatives Synthesis
1,8-Pyrenediamine has been involved in the synthesis of highly fluorescent pyrene derivatives. A notable reaction is between 1,8-pyrenedione and N,N′-dialkylethylenediamine, resulting in fluorescent products via aza-Michael addition followed by double C–H activation facilitated by visible light. This reaction mechanism indicates nucleophilic addition of the amine followed by dehydrogenation to restore aromaticity, giving an amine substituted 1,8-pyrenedione intermediate. Such fluorescent pyrene derivatives have potential applications in materials science due to their high quantum yields (Yao et al., 2018).
Luminescence Properties of Pyrene-Containing Compounds
Research has also explored the luminescence properties of pyrene molecules containing NBN-doped polycyclic aromatic hydrocarbons (PAHs). These compounds, synthesized through intermolecular dehydration reactions, display varying luminescence properties based on their structural differences. For instance, pyrene-B (1,8-diaminonaphthalene) exhibits concentration-dependent stability and a turn-on type luminescence upon fluoride ion addition at lower concentrations. Such properties suggest potential applications in light-harvesting technologies and luminescence-based sensors (Xiao et al., 2022).
Chemosensors for Metal Ion Detection
1,8-Pyrenediamine has been utilized in the design of fluorescent sensors for metal ion detection. A novel pyrene-based fluorescent probe was synthesized for the selective “turn-on” and naked eye sensor for Ni2+ ions. This sensor exhibited low cytotoxicity and strong fluorescence emission in living cells, highlighting its potential for selective detection of Ni2+ ions in biological environments (Khan et al., 2018).
Conversion in Covalent Organic Frameworks
In the field of material chemistry, 1,8-pyrenediamine has been involved in the conversion of imine-linked covalent organic frameworks (COFs) to azole-linked COFs. This conversion has demonstrated increased chemical stability of the COFs, opening avenues for the construction of materials with enhanced durability and potential applications in various industrial sectors (Waller et al., 2018).
Synthesis of Novel Pyrene Derivatives
1,8-Pyrenediamine has been key in synthesizing various pyrene derivatives with controlled photophysical properties. This synthesis strategy allows for the production of pyrene derivatives with specific optical characteristics, useful in spectroscopic applications and potentially in optoelectronics (Malinovskii & Häner, 2006).
Eigenschaften
IUPAC Name |
pyrene-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYOXQBERINFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184358 | |
| Record name | 1,8-Pyrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Pyrenediamine | |
CAS RN |
30269-04-6 | |
| Record name | 1,8-Pyrenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Pyrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diaminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)



